molecular formula C25H32N4O4 B2887799 2-amino-6-(3-(diethylamino)propyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-20-3

2-amino-6-(3-(diethylamino)propyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2887799
CAS No.: 712296-20-3
M. Wt: 452.555
InChI Key: LLGYTUKZEXXIGW-UHFFFAOYSA-N
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Description

This compound is a pyrano[3,2-c]pyridine derivative featuring a complex substitution pattern. Its structure includes:

  • 4-(2,5-dimethoxyphenyl): A substituted aryl group providing electron-donating methoxy groups at positions 2 and 3.
  • 6-(3-(diethylamino)propyl): A tertiary amine-containing alkyl chain, which may enhance solubility and influence biological interactions.
  • 3-carbonitrile: A nitrile group that can participate in dipole interactions or serve as a synthetic handle for further derivatization.

Modifications at the 6-position (e.g., diethylaminopropyl) likely involve alkylation or nucleophilic substitution steps.

Properties

IUPAC Name

2-amino-6-[3-(diethylamino)propyl]-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c1-6-28(7-2)11-8-12-29-16(3)13-21-23(25(29)30)22(19(15-26)24(27)33-21)18-14-17(31-4)9-10-20(18)32-5/h9-10,13-14,22H,6-8,11-12,27H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGYTUKZEXXIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Impact Analysis:

  • 4-Position Aryl Groups :
    • 2,5-Dimethoxyphenyl (target) vs. 2,3-dimethoxyphenyl (): Altered methoxy positions influence electronic distribution; 2,5-substitution may reduce steric clashes with adjacent groups.
    • Bromophenyl (Compound 14): Bromine’s electronegativity and size can enhance binding to hydrophobic enzyme pockets .

Spectral and Physicochemical Properties

  • IR Spectroscopy : Nitrile stretches (~2190–2200 cm⁻¹) and carbonyl peaks (~1630–1665 cm⁻¹) are consistent across analogues .
  • NMR: 4H-pyrano[3,2-c]pyridine protons resonate at δ 4.35–6.07 ppm (1H, pyran-H) . Diethylaminopropyl protons (target compound): Expected δ ~2.5–3.5 ppm for N-CH₂ groups, with splitting due to adjacent ethyl chains .
  • Melting Points : Bulky substituents (e.g., benzyl in 3ae) correlate with higher melting points (273–275°C) compared to less substituted analogues (248–250°C) .

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